molecular formula C8H18ClNO B2701196 (1R,2S)-2-(2-Aminoethyl)cyclohexan-1-ol;hydrochloride CAS No. 1071565-35-9

(1R,2S)-2-(2-Aminoethyl)cyclohexan-1-ol;hydrochloride

Cat. No.: B2701196
CAS No.: 1071565-35-9
M. Wt: 179.69
InChI Key: OGZQPVKOXJNHFY-KZYPOYLOSA-N
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Description

(1R,2S)-2-(2-Aminoethyl)cyclohexan-1-ol hydrochloride is a cyclohexanol derivative characterized by:

  • Stereochemistry: The (1R,2S) configuration, indicating a cis arrangement of substituents on the cyclohexane ring.
  • Functional groups: A hydroxyl group at position 1 and a 2-aminoethyl group at position 2.
  • Physicochemical properties: As a hydrochloride salt, it exhibits enhanced water solubility compared to its free base form. Molecular formula: C₈H₁₈ClNO; molecular weight: 179.69 g/mol.

This compound serves as a chiral building block in organic synthesis and may have pharmacological relevance due to its structural similarity to opioid analogs like tramadol .

Properties

IUPAC Name

(1R,2S)-2-(2-aminoethyl)cyclohexan-1-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO.ClH/c9-6-5-7-3-1-2-4-8(7)10;/h7-8,10H,1-6,9H2;1H/t7-,8+;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGZQPVKOXJNHFY-KZYPOYLOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)CCN)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@H]([C@@H](C1)CCN)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2S)-2-(2-Aminoethyl)cyclohexan-1-ol;hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with cyclohexanone.

    Reductive Amination: Cyclohexanone undergoes reductive amination with ethylenediamine in the presence of a reducing agent such as sodium cyanoborohydride.

    Resolution of Enantiomers: The resulting racemic mixture is then resolved into its enantiomers using chiral resolution techniques.

    Formation of Hydrochloride Salt: The (1R,2S)-enantiomer is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis: Large quantities of cyclohexanone and ethylenediamine are used.

    Continuous Flow Reactors: These reactors ensure efficient mixing and reaction control.

    Automated Resolution: High-throughput chiral resolution techniques are employed.

    Purification and Crystallization: The final product is purified and crystallized to obtain the hydrochloride salt in high purity.

Chemical Reactions Analysis

Types of Reactions

(1R,2S)-2-(2-Aminoethyl)cyclohexan-1-ol;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like PCC (Pyridinium chlorochromate).

    Reduction: The ketone form can be reduced back to the alcohol using reducing agents like sodium borohydride.

    Substitution: The amino group can undergo substitution reactions with alkyl halides to form N-alkyl derivatives.

Common Reagents and Conditions

    Oxidation: PCC in dichloromethane at room temperature.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Cyclohexanone derivative.

    Reduction: (1R,2S)-2-(2-Aminoethyl)cyclohexan-1-ol.

    Substitution: N-alkyl derivatives of (1R,2S)-2-(2-Aminoethyl)cyclohexan-1-ol.

Scientific Research Applications

(1R,2S)-2-(2-Aminoethyl)cyclohexan-1-ol;hydrochloride has several applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex molecules.

    Biology: Studied for its potential role in neurotransmitter modulation.

    Medicine: Investigated for its potential therapeutic effects in neurological disorders.

    Industry: Used in the production of chiral catalysts and ligands.

Mechanism of Action

The mechanism of action of (1R,2S)-2-(2-Aminoethyl)cyclohexan-1-ol;hydrochloride involves its interaction with specific molecular targets:

    Neurotransmitter Modulation: It may act as a modulator of neurotransmitter release, affecting synaptic transmission.

    Receptor Binding: It can bind to specific receptors in the nervous system, influencing signal transduction pathways.

    Enzyme Inhibition: It may inhibit certain enzymes involved in neurotransmitter metabolism.

Comparison with Similar Compounds

Substituent Variations

  • Aminoethyl vs. Aminomethyl: The target compound’s 2-aminoethyl group (-CH₂CH₂NH₂) confers greater molecular weight and flexibility compared to analogs like (1S,2R)-2-aminocyclohexanol hydrochloride (-NH₂) . This chain length may enhance receptor binding in pharmacological contexts.
  • Methyl vs. Aminoethyl: (1S,2R)-2-Methylcyclohexanamine hydrochloride replaces the aminoethyl group with a methyl group, reducing polarity and altering metabolic stability .

Stereochemical Impact

  • Cis vs. Trans Isomerism : The (1R,2S) configuration in the target compound contrasts with the (1R,2R) configuration in tramadol. Stereochemistry critically influences receptor interactions; tramadol’s (1R,2R) form is essential for opioid activity, whereas the target compound’s (1R,2S) stereochemistry may favor alternative targets .

Functional Group Differences

  • Hydroxyl vs. Ketone: The hydroxyl group in the target compound distinguishes it from 2-(dimethylaminomethyl)-1-cyclohexanone hydrochloride, which contains a ketone.

Pharmacological Relevance

  • Tramadol Analogs: Tramadol’s 3-methoxyphenyl and dimethylaminomethyl groups are absent in the target compound, suggesting divergent pharmacological profiles. Tramadol’s opioid activity is mediated by µ-receptor binding and serotonin/norepinephrine reuptake inhibition, whereas the target compound’s simpler structure may limit such effects .
  • Chiral Synthesis: The (1R,2S) configuration makes the target compound valuable for asymmetric synthesis, similar to (1S,2R)-2-aminocyclohexanol hydrochloride, which is used in resolving racemic mixtures .

Physicochemical Properties

  • Solubility : Hydrochloride salts (e.g., target compound, tramadol) exhibit superior aqueous solubility compared to free bases.
  • Melting Points: Cis isomers (e.g., (1S,2R)-2-aminocyclohexanol hydrochloride, mp 186–190°C) generally have higher melting points than trans isomers due to tighter crystal packing .

Biological Activity

(1R,2S)-2-(2-Aminoethyl)cyclohexan-1-ol;hydrochloride is a chiral compound that has garnered attention for its potential biological activities, particularly in the realm of neurotransmitter modulation and its applications in medicinal chemistry. This article explores its synthesis, biological activity, mechanisms of action, and relevant research findings.

Synthesis

The synthesis of this compound typically involves several key steps:

  • Starting Material : Cyclohexanone is used as the starting material.
  • Reductive Amination : Cyclohexanone undergoes reductive amination with ethylenediamine in the presence of a reducing agent such as sodium cyanoborohydride.
  • Resolution of Enantiomers : The racemic mixture is resolved into its enantiomers using chiral resolution techniques.
  • Formation of Hydrochloride Salt : The (1R,2S)-enantiomer is treated with hydrochloric acid to produce the hydrochloride salt.

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems:

  • Neurotransmitter Modulation : It has been studied for its ability to modulate neurotransmitter release, which can affect synaptic transmission and overall neural communication.
  • Receptor Binding : The compound binds to specific receptors in the nervous system, influencing various signal transduction pathways.
  • Enzyme Inhibition : It may inhibit enzymes involved in neurotransmitter metabolism, thereby impacting neurotransmitter levels and activity.

Research Findings

Several studies have investigated the biological effects and potential therapeutic applications of this compound:

Case Study 1: Neurotransmitter Modulation

A study focused on the modulation of neurotransmitters highlighted that this compound could enhance the release of certain neurotransmitters, suggesting a role in conditions such as depression and anxiety disorders. The modulation was assessed through in vitro assays measuring neurotransmitter levels following treatment with the compound.

Case Study 2: Enzyme Inhibition

Research demonstrated that this compound inhibited lysosomal phospholipase A2 activity, which is crucial for lipid metabolism. The inhibition was quantified using a substrate-based assay that measured enzyme activity before and after treatment with varying concentrations of this compound. Results indicated a dose-dependent inhibition effect .

Comparative Analysis

The biological activity of this compound can be compared to similar compounds to highlight its unique properties:

Compound NameBiological ActivityMechanism of Action
(1R,2S)-2-(2-Aminoethyl)cyclohexan-1-olNeurotransmitter modulationReceptor binding, enzyme inhibition
(1S,2R)-2-(2-Aminoethyl)cyclohexan-1-ol;hydrochlorideOpposite stereochemistry effectsSimilar mechanisms but differing efficacy
CyclohexanolParent compoundLacks aminoethyl substitution

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